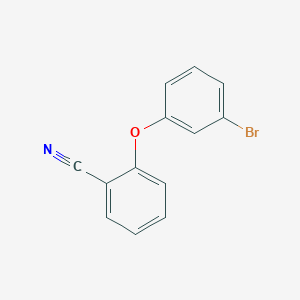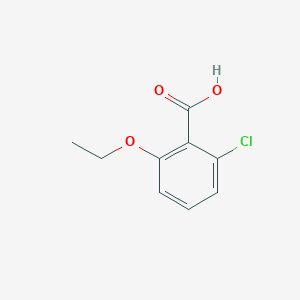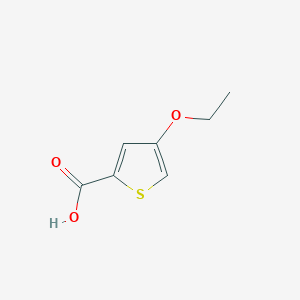
1-(Tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinecarboxylic acid
Descripción general
Descripción
1-(Tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinecarboxylic acid, often referred to as THP-4PCA, is a cyclic organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a versatile compound that can be used for various purposes, including as a building block for the synthesis of other compounds, as a reagent for chemical reactions, and as a pharmaceutical agent.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Drug Synthesis and Development
This compound is utilized in the synthesis of various pharmacologically active molecules. Its structure serves as a key intermediate in the construction of complex drug molecules. The tetrahydro-2H-pyran moiety, in particular, is a common structural motif in many natural products and pharmaceuticals due to its ability to mimic the 3-dimensional shape of biological macromolecules, thus enhancing binding interactions with biological targets .
Biotechnology: Enzyme Inhibition Studies
In biotechnological research, this compound has potential applications as an enzyme inhibitor. By modifying specific functional groups, researchers can create derivatives that act as competitive inhibitors for enzymes, providing a valuable tool for studying enzyme kinetics and mechanisms .
Agriculture: Crop Protection Agents
The structural versatility of this compound allows for the development of novel agrochemicals. Its derivatives can be designed to interact with biological systems in pests, acting as potent insecticides or herbicides, contributing to crop protection and yield improvement strategies .
Material Science: Polymer Synthesis
In material science, this compound can be incorporated into polymers to alter their properties. For example, introducing the piperidine moiety into a polymer backbone can enhance thermal stability and chemical resistance, making it suitable for specialized applications such as high-performance coatings or advanced composite materials .
Environmental Science: Pollutant Remediation
Derivatives of this compound could be synthesized to create molecules that bind to and neutralize environmental pollutants. This application is particularly relevant in the field of environmental remediation, where such compounds can be used to remove hazardous substances from soil or water .
Analytical Chemistry: Chromatography Standards
In analytical chemistry, this compound can serve as a standard or reference material in chromatographic analyses. Its unique chemical properties allow it to be used as a marker to calibrate instruments or to validate analytical methods, ensuring accuracy and precision in chemical analysis .
Propiedades
IUPAC Name |
1-(oxane-4-carbonyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c14-11(9-3-7-17-8-4-9)13-5-1-10(2-6-13)12(15)16/h9-10H,1-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBPXDXNTUSATE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




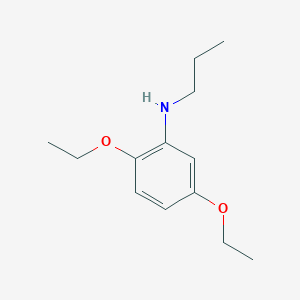





![(3S)-Hexahydro-3-[(2-methylpropyl)amino]-2H-azepin-2-one](/img/structure/B1385919.png)
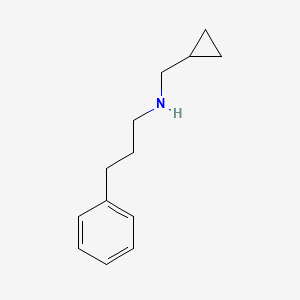
![4-[2-(Aminomethyl)phenyl]-2-piperazinone](/img/structure/B1385923.png)
